molecular formula C17H15NO2 B13578548 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione CAS No. 326918-01-8

4,4-Dimethyl-2-phenylisoquinoline-1,3-dione

Cat. No.: B13578548
CAS No.: 326918-01-8
M. Wt: 265.31 g/mol
InChI Key: QAPZHHJLCVNDMB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-phenylisoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C17H15NO2. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a benzene ring and a pyridine ring, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be achieved through various methods. One common approach involves the cyclization of acryloyl benzamides using radical precursors. This method employs different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . The reaction conditions typically involve the use of a radical initiator and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-phenylisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of isoindoline derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups onto the isoquinoline scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and isoindoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4,4-Dimethyl-2-phenylisoquinoline-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosyl-DNA phosphodiesterase 2 (TDP2), which is involved in the repair of DNA double-strand breaks . The compound binds to the active site of the enzyme, preventing its catalytic activity and thereby sensitizing cancer cells to DNA-damaging agents.

Comparison with Similar Compounds

4,4-Dimethyl-2-phenylisoquinoline-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can modulate its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

326918-01-8

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4,4-dimethyl-2-phenylisoquinoline-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-17(2)14-11-7-6-10-13(14)15(19)18(16(17)20)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

QAPZHHJLCVNDMB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3)C

solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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